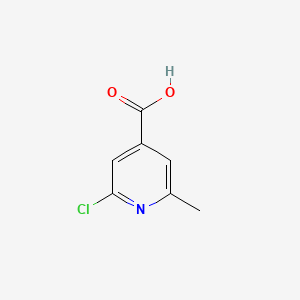

2-Chloro-6-methylpyridine-4-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZMEKHQIZSZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180147 | |

| Record name | 2-Chloro-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-85-5 | |

| Record name | 2-Chloro-6-methylpyridine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-6-methylpyridine-4-carboxylic acid. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Physical Properties

This compound, also known as 2-chloro-6-methylisonicotinic acid, is a crystalline solid that is white to off-white in appearance.[1] Its core structure consists of a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 171.58 g/mol | [1][2][3] |

| CAS Number | 25462-85-5 | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 208-212 °C (decomposes) | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.742 | [4] |

| log₁₀WS (Water Solubility in mol/L) | -2.46 | [4] |

Synthesis and Purification

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below. This protocol is based on established chemical principles and analogous transformations.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-6-methylpyridine-4-carboxylic acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

-

Chlorination: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acids.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

-

Solvent Selection: Based on general principles for carboxylic acids, a mixture of ethanol and water is a suitable solvent system for recrystallization.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Gradually add hot water until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Melting Point | Determination of purity and preliminary identification. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation. |

| ¹³C NMR Spectroscopy | Structural elucidation and confirmation. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of pyridine carboxylic acids can be adapted.

HPLC Protocol:

-

Column: A mixed-mode stationary phase column, such as Primesep 100, is suitable for separating polar, ionizable compounds like pyridine carboxylic acids.[6]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) can be used.[7]

-

Detection: UV detection at a wavelength of approximately 255 nm is appropriate for this class of compounds.[7]

Spectroscopic Data (Predicted)

While experimental spectra for this compound were not found in the searched literature, the following are predicted spectra based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Data (in DMSO-d₆):

-

~13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

~7.5-8.0 ppm (s, 1H): Aromatic proton on the pyridine ring.

-

~7.3-7.8 ppm (s, 1H): Aromatic proton on the pyridine ring.

-

~2.5 ppm (s, 3H): Methyl group protons (-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C=O (Carboxylic Acid) | ~165-175 | Typical range for carboxylic acid carbons.[8] |

| C2 (C-Cl) | ~150-155 | Deshielded due to the attached electronegative chlorine and nitrogen atoms. |

| C6 (C-CH₃) | ~155-160 | Deshielded due to the attached nitrogen atom. |

| C4 (C-COOH) | ~140-145 | Deshielded due to the attached carboxylic acid group. |

| C3, C5 (Aromatic CH) | ~120-130 | Typical range for aromatic carbons in pyridine rings. |

| CH₃ (Methyl) | ~20-25 | Typical range for methyl groups attached to an aromatic ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FT-IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C and C=N stretching | Pyridine ring |

| ~1420 | C-H bending | Methyl group |

| ~850 | C-Cl stretch | Chloro group |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): A prominent peak at m/z 171 and an isotope peak at m/z 173 (approximately one-third the intensity) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

[M-OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group, resulting in a fragment at m/z 154/156.

-

[M-COOH]⁺: Loss of the carboxylic acid group as a radical, leading to a fragment at m/z 126/128.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the chloro, carboxylic acid, and pyridine ring functionalities.

Reactivity

-

Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and reduction, to generate a diverse range of derivatives.[9]

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions may occur, with substitution likely directed to the 3- or 5-positions.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.[1]

-

Pharmaceuticals: Its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1] The ability to readily modify both the chloro and carboxylic acid groups allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1][10] The pyridine scaffold is a common feature in many commercial agrochemicals, and the specific substitution pattern of this molecule provides a template for the design of new crop protection agents.

Conclusion

This compound is a key chemical intermediate with a rich and versatile chemistry. Its unique structural features make it an important building block for the synthesis of a wide array of functional molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and developers in harnessing its potential for innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 25462-85-5 [sigmaaldrich.com]

- 4. chemeo.com [chemeo.com]

- 5. prepchem.com [prepchem.com]

- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bloomtechz.com [bloomtechz.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyridine-4-carboxylic acid, with the CAS number 25462-85-5, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a carboxylic acid functional group, make it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the development of kinase inhibitors and herbicides. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position. This combination of functional groups imparts specific reactivity and properties to the molecule. The chlorine atom can be displaced through nucleophilic aromatic substitution, while the carboxylic acid allows for a variety of coupling reactions, most notably amide bond formation.

| Property | Value | Reference |

| CAS Number | 25462-85-5 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 208-212 °C (decomposes) | [2] |

| Purity | ≥97% | [2] |

| SMILES | Cc1cc(cc(Cl)n1)C(O)=O | [2] |

| InChI | 1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | [2] |

Synthesis

Proposed Experimental Protocol: Hydrolysis of Ethyl 2-chloro-6-methylpyridine-4-carboxylate

This protocol is based on standard procedures for the hydrolysis of carboxylate esters.

Materials:

-

Ethyl 2-chloro-6-methylpyridine-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water (H₂O)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve ethyl 2-chloro-6-methylpyridine-4-carboxylate (1.0 eq) in a mixture of methanol or THF and water.

-

Saponification: Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A white precipitate of this compound should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford the desired product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

-

Expected Yield: Yields for this type of hydrolysis are typically high, often exceeding 90%.

Caption: Synthetic route to this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

| Predicted Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | ~7.5-8.0 | s |

| Pyridine-H | ~7.5-8.0 | s |

| -CH₃ | ~2.5 | s |

| -COOH | >10 | br s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C-Cl | ~150-155 |

| C-CH₃ | ~158-162 |

| Quaternary Pyridine-C | ~140-145 |

| Pyridine-CH | ~120-125 |

| Pyridine-CH | ~118-122 |

| -CH₃ | ~20-25 |

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 171, with a characteristic [M+2]⁺ isotope peak at m/z 173 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[3] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of kinase inhibitors for pharmaceutical applications and herbicides for crop protection.[1]

Kinase Inhibitors

This pyridine derivative is a key building block for the synthesis of various kinase inhibitors, including inhibitors of Activin-receptor-like kinase 5 (ALK5), which is a transmembrane serine/threonine kinase receptor for the TGF-β superfamily.

Experimental Workflow: Synthesis of an ALK5 Inhibitor Intermediate

This workflow outlines the synthesis of an amide derivative, a common step in the development of kinase inhibitors, using this compound.

References

In-Depth Structural Analysis of 2-Chloro-6-methylpyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a substituted pyridine ring, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive structural analysis of this compound, detailing its key structural features, spectroscopic signature, and a protocol for its synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1][2] It has a melting point in the range of 208-212 °C, with decomposition.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| CAS Number | 25462-85-5 | [1][2] |

| Melting Point | 208-212 °C (decomposes) | [2] |

| Appearance | White to off-white crystalline solid | [1] |

Structural Analysis

A definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing. However, computational modeling and analysis of closely related structures allow for the prediction of its key structural parameters. The pyridine ring is expected to be planar, with the chloro, methyl, and carboxylic acid groups substituent.

Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles for this compound based on computational chemistry principles and data from analogous structures. These values should be considered estimates and require experimental validation.

| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |

| C2-Cl | 1.74 | Cl-C2-N1 | 115.0 |

| C6-C(CH₃) | 1.51 | C(CH₃)-C6-N1 | 116.0 |

| C4-C(OOH) | 1.49 | C3-C4-C5 | 118.0 |

| C=O | 1.22 | O=C-OH | 123.0 |

| C-O | 1.35 | C4-C(OOH)-O | 119.0 |

Note: These values are estimations and should be confirmed by experimental data.

Spectroscopic Characterization

Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) are outlined below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (position 3) | 7.5 - 7.8 | Singlet |

| Pyridine-H (position 5) | 7.5 - 7.8 | Singlet |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

Note: Predicted values based on typical chemical shifts for similar pyridine derivatives.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C2 (C-Cl) | 150 - 155 |

| C6 (C-CH₃) | 158 - 162 |

| C4 (C-COOH) | 145 - 150 |

| C3 | 120 - 125 |

| C5 | 120 - 125 |

| -CH₃ | 20 - 25 |

Note: Predicted values based on typical chemical shifts for substituted pyridines and carboxylic acids.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=N, C=C (Pyridine Ring) | 1550-1610 | Medium-Strong |

| C-Cl | 700-800 | Medium |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 171. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a characteristic [M+2]⁺ peak at m/z 173. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the chlorine atom (-Cl, 35/37 Da).

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 2-chloro-6-methylpyridine-4-carboxylate. A general procedure is described below.

Materials:

-

Methyl 2-chloro-6-methylpyridine-4-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol or Methanol

Procedure:

-

Dissolve methyl 2-chloro-6-methylpyridine-4-carboxylate in a suitable solvent such as a mixture of water and ethanol.

-

Add a stoichiometric excess of a base (e.g., NaOH or KOH) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with concentrated HCl until a precipitate is formed.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Visualizations

General Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a detailed overview of its structural and spectroscopic properties, based on available data and theoretical predictions. While a complete experimental dataset from single-crystal X-ray diffraction is currently lacking, the provided information serves as a valuable resource for researchers working with this molecule. Further experimental investigation is encouraged to validate the predicted structural parameters and to fully characterize this important chemical entity.

References

physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylisonicotinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, including the chloro and methyl substitutions on the isonicotinic acid backbone, provide a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid, along with detailed experimental protocols and logical workflows relevant to its synthesis and potential applications.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of 2-Chloro-6-methylisonicotinic acid are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 25462-85-5 | |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 204 °C (decomposition) | |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol. Insoluble in ethanol and dichloromethane. |

Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Data | Reference |

| SMILES | Cc1cc(cc(Cl)n1)C(O)=O | |

| InChI | 1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| ¹H NMR | Spectral data not explicitly available in the searched literature. However, for the similar compound 2-chloro-6-methylaniline, aromatic protons are observed at 6.65–7.15 ppm and the methyl group protons at 2.20 ppm. | [1][2] |

| ¹³C NMR | Spectral data not explicitly available in the searched literature. For the similar compound 2-chloro-6-methylaniline, aromatic carbons are observed at 118.5–141.4 ppm. | [1] |

| IR Spectroscopy | Specific spectral data not available. A related compound, 2-chloro-6-methyl pyridine, has been analyzed by FT-IR. | [3] |

| Mass Spectrometry | A characteristic chlorine isotope pattern (M, M+2) would be expected. | [4] |

| pKa | Data not available |

Experimental Protocols

Synthesis of 2-Chloro-6-methylisonicotinic Acid (Proposed)

While a direct and detailed experimental protocol for the synthesis of 2-Chloro-6-methylisonicotinic acid was not found in the available literature, a plausible synthetic route can be adapted from the synthesis of its isomer, 2-chloro-6-methylnicotinic acid. The following is a proposed experimental protocol based on this analogy.

Reaction Scheme:

Caption: Proposed synthesis of 2-Chloro-6-methylisonicotinic acid.

Materials:

-

2-Hydroxy-6-methylisonicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Aqueous ethanol

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-6-methylisonicotinic acid (1 equivalent) with phosphorus oxychloride (excess, e.g., 5-10 equivalents).

-

Heat the reaction mixture at 125°C for 2 hours.[5]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Purify the crude product by crystallization from aqueous ethanol to yield 2-Chloro-6-methylisonicotinic acid.[5]

Note: This is a proposed synthesis and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 2-Chloro-6-methylisonicotinic acid.

Caption: A logical workflow for the characterization of 2-Chloro-6-methylisonicotinic acid.

Reactivity and Potential Applications

2-Chloro-6-methylisonicotinic acid serves as a valuable intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.

While specific signaling pathways involving this compound are not well-documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests its potential as a building block in the development of novel therapeutic agents and agrochemicals. For instance, a related compound, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of PARP inhibitors used in cancer therapy.[6] This suggests that 2-Chloro-6-methylisonicotinic acid could be explored for similar applications.

The following diagram illustrates a generalized workflow for the derivatization of 2-Chloro-6-methylisonicotinic acid for potential drug discovery applications.

Caption: A generalized workflow for the derivatization and screening of 2-Chloro-6-methylisonicotinic acid.

Conclusion

2-Chloro-6-methylisonicotinic acid is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its known physical and chemical properties, a proposed synthetic route, and logical workflows for its characterization and derivatization. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and biological activities, which will undoubtedly open new avenues for its application in scientific research and development.

References

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic Acid: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine-4-carboxylic acid, also known as 2-chloro-6-methylisonicotinic acid, is a versatile heterocyclic building block of significant interest in the fields of pharmaceutical and agrochemical research. Its substituted pyridine core offers a reactive scaffold for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutic agents and crop protection agents.

Chemical Properties and Data

This compound is a white to off-white crystalline solid.[1] Its chemical structure and key properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 25462-85-5 | [1] |

| Melting Point | 208-214 °C (decomposes) | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Chemical Identifiers | |

| Synonym | 2-Chloro-6-methylisonicotinic acid |

| InChI | 1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) |

| SMILES | Cc1cc(cc(Cl)n1)C(O)=O |

Synthesis and Experimental Protocols

While a definitive, detailed experimental protocol for the direct synthesis of this compound is not extensively reported in readily available literature, a plausible synthetic route can be inferred from established chemical transformations of related pyridine derivatives. A common strategy for the preparation of pyridine carboxylic acids involves the oxidation of an alkyl group on the pyridine ring. For instance, the oxidation of lutidines (dimethylpyridines) to pyridinedicarboxylic acids is a known transformation. A potential synthetic workflow for this compound could therefore commence from a suitable precursor like 2-chloro-4,6-dimethylpyridine.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Oxidation of an Alkylpyridine (Hypothetical)

The following is a generalized protocol based on common laboratory practices for the oxidation of a methyl group on a pyridine ring to a carboxylic acid. Note: This is a hypothetical procedure and would require optimization for the specific substrate.

-

Dissolution: Dissolve the starting material (e.g., 2-chloro-4,6-dimethylpyridine) in a suitable solvent, such as pyridine or a mixture of water and pyridine.

-

Addition of Oxidant: While stirring the solution, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction is often exothermic and may require cooling to maintain a specific temperature range.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench any remaining oxidizing agent. For KMnO₄, this can be done by adding a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filtration: Filter the reaction mixture to remove any insoluble inorganic salts.

-

Acidification: Acidify the filtrate to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid. This will protonate the carboxylic acid, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of bioactive molecules, finding applications in both pharmaceutical and agricultural sectors.[1]

Pharmaceutical Applications

This compound is a key building block for the development of anti-inflammatory and antimicrobial agents.[1] The pyridine carboxylic acid moiety is a common feature in many biologically active compounds. While specific quantitative data for direct derivatives of this compound are not extensively published, the general importance of this structural motif is well-established. For instance, various N-arylhydrazone derivatives of mefenamic acid, a known non-steroidal anti-inflammatory drug (NSAID), have been synthesized and shown to possess potent analgesic and anti-inflammatory activities.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized in the formulation of herbicides and pesticides.[1] Pyridine carboxylic acids are a known class of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plant species.

The herbicidal activity of pyridine carboxylic acids stems from their ability to act as mimics of the plant hormone indole-3-acetic acid (IAA). This leads to a cascade of physiological and molecular events within the plant.

Caption: Simplified signaling pathway of pyridine carboxylic acid herbicides as auxin mimics.

The key steps in this pathway are:

-

Binding to Receptor: The herbicide molecule binds to the auxin receptors, TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box).

-

Degradation of Repressors: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors.

-

Altered Gene Expression: The activated ARFs then bind to auxin-responsive elements in the promoters of various genes, leading to a massive change in gene expression.

-

Hormonal Imbalance: This altered gene expression results in the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).

-

Physiological Disruption: The hormonal imbalance and altered gene expression lead to a variety of physiological disruptions, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), and eventually, tissue necrosis.

-

Plant Death: The culmination of these disruptive processes leads to the death of the susceptible plant.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its utility as a precursor for potential anti-inflammatory, antimicrobial, and herbicidal agents makes it a compound of high interest for further research and development. The understanding of its chemical properties and the biological mechanisms of its derivatives, such as the auxin-mimicking action of herbicidal pyridine carboxylic acids, provides a solid foundation for the rational design of new and effective molecules. Further exploration of the synthetic routes to this compound and the biological activities of its derivatives is warranted to fully exploit its potential.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylpyridine-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-methylpyridine-4-carboxylic acid, a pivotal intermediate in the pharmaceutical and agrochemical industries. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers comparative data for a structurally related compound to provide a broader context for researchers.

Physicochemical Properties

This compound, also known as 2-chloro-6-methylisonicotinic acid, is a solid at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 25462-85-5 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Melting Point | 208-212 °C (decomposes) |

| Appearance | Solid |

A diagram of the chemical structure of this compound is provided below, highlighting its key functional groups that influence its solubility characteristics.

Caption: Chemical structure of this compound.

Solubility Data

Qualitative Solubility of this compound

The following table summarizes the available qualitative solubility information for the target compound.

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Insoluble |

| Dichloromethane | Insoluble |

Quantitative Solubility of Structurally Related Compound: 2-Chloronicotinic Acid

To provide a useful reference for researchers, this section presents quantitative solubility data for 2-chloronicotinic acid (CAS No. 2942-59-8), a structurally similar compound. The data was obtained using the isothermal saturation method and is presented as mole fraction solubility at various temperatures.[1] This information can offer valuable insights into the expected solubility behavior of this compound in a broader range of solvents.

The mole fraction solubility of 2-chloronicotinic acid was determined in methanol, ethanol, n-propanol, isopropanol, N,N-dimethylformamide (DMF), 1,4-dioxane, N-methyl pyrrolidone (NMP), ethyl acetate, acetone, water, acetonitrile, and cyclohexane at temperatures ranging from 273.15 to 313.15 K.[1] The study found that the highest solubility was observed in NMP, followed by DMF, ethyl acetate, and acetone.[1] The hydrogen bonding between the solvent and the solute was identified as a primary factor influencing solubility.[1]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a solid compound like this compound in organic solvents is crucial for reproducible research. The following section details a general experimental protocol based on the isothermal saturation method followed by gravimetric analysis.

Isothermal Saturation Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter of an appropriate pore size (e.g., 0.45 µm) into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved solid particles.

-

Quantification of the Solute

The concentration of the dissolved solid in the filtered saturated solution can be determined by several methods. The gravimetric method is a straightforward and widely used technique.

Gravimetric Method:

-

Solvent Evaporation:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator under reduced pressure.

-

-

Mass Determination:

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation of Solubility:

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).

The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the publicly available literature, this guide provides the foundational knowledge and methodologies for researchers to determine this critical parameter. The qualitative data presented, along with the quantitative data for the structurally similar 2-chloronicotinic acid, offers valuable insights for solvent selection in synthesis, purification, and formulation. The detailed experimental protocol provides a robust framework for generating reliable and reproducible solubility data, empowering scientists and drug development professionals to optimize their chemical processes effectively.

References

Technical Guide: Physicochemical Characterization of 2-Chloro-6-methylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS Number: 25462-85-5), its melting point. This information is critical for its identification, purity assessment, and formulation development in pharmaceutical and chemical research.

Quantitative Data: Melting Point

The melting point of a crystalline solid is a fundamental physical property that indicates its thermal stability and purity. For this compound, the experimentally determined melting point range is presented below. A narrow melting range is indicative of a high degree of purity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| This compound | 25462-85-5 | C₇H₆ClNO₂ | 171.58 | 208-212 °C (decomposes)[1][2] |

Data sourced from publicly available chemical supplier specifications.

Experimental Protocols for Melting Point Determination

The determination of a melting point is a standard procedure in chemical analysis.[3] Two common and reliable methods are the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).

2.1. Capillary Melting Point Determination

This is a widely used and accessible method for determining the melting point of a crystalline solid.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed.[4] Pure substances typically exhibit a sharp melting point, often within a 1°C range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.[3]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid (approximately 1-2 mm in height) is packed into the bottom of the tube.[5] Tap the sealed end of the tube gently on a hard surface to compact the sample.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine an approximate melting range.[6]

-

Accurate Melting Point Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature approximately 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise and quantitative measurement of the melting point and the enthalpy of fusion.[7][8]

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The peak of this endothermic transition corresponds to the melting point (Tm).[9]

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Analytical balance

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium) to ensure temperature and enthalpy accuracy.[7]

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-20 mg) into a DSC sample pan.[7] Seal the pan.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting range.[10] The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature and the peak temperature of this endotherm are recorded. The area under the peak is proportional to the heat of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.

References

- 1. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyridine-4-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a chlorinated pyridine ring, a methyl group, and a carboxylic acid moiety, imparts a versatile reactivity profile that is highly sought after in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, general synthetic approaches, and significant applications, with a focus on its role as a key intermediate in the creation of biologically active molecules.

Core Properties and Data

This compound, also known as 2-chloro-6-methylisonicotinic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Weight | 171.58 g/mol [1][2] |

| CAS Number | 25462-85-5[1][2] |

| Empirical Formula | C₇H₆ClNO₂[1] |

| Melting Point | 208-214 °C (decomposes) |

| Synonyms | 2-Chloro-6-methylisonicotinic acid |

| Purity (typical) | ≥97%[1] |

| Appearance | White to off-white crystalline solid |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by its functional groups. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it a key handle for introducing further molecular complexity. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction.

Key Applications in Research and Development

The utility of this compound as a versatile intermediate stems from its ability to serve as a scaffold for the synthesis of a wide range of more complex molecules with desired biological activities.

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents. The pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule allows for the facile introduction of pharmacophoric groups.

Agrochemical Innovation

In the field of agricultural science, this compound is a key component in the formulation of modern herbicides and pesticides. The pyridine carboxylic acid scaffold is a known auxinic herbicide, and modifications to this core structure can lead to compounds with enhanced selectivity and efficacy for weed control, ultimately improving crop yields. Its incorporation into herbicide formulations can result in compounds that selectively target weed growth without harming crops.

Experimental Protocols (General)

Detailed experimental protocols for reactions involving this compound are typically proprietary or found within specific patent literature. However, a general procedure for a common transformation, such as amide bond formation, is provided below as an illustrative example.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for a specified time to form the activated ester.

-

Amine Addition: The desired amine is then added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the desired amide.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity and strategic placement of functional groups make it an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. The continued exploration of its synthetic potential is expected to lead to the discovery of new and improved biologically active compounds.

References

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyridine-4-carboxylic acid, also known as 2-chloro-6-methylisonicotinic acid, is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including a chlorinated pyridine ring, a methyl group, and a carboxylic acid moiety, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its roles in the development of anti-inflammatory, antimicrobial, and herbicidal agents. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction and Historical Context

While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its development is rooted in the broader history of pyridine chemistry. The synthesis of pyridine and its derivatives has been a subject of extensive research since the late 19th and early 20th centuries. Early methods for the synthesis of the pyridine ring, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing a wide variety of substituted pyridines.

The introduction of functional groups, particularly halogens and carboxylic acids, onto the pyridine scaffold was a significant advancement. The chlorination of hydroxypyridines using reagents like phosphorus oxychloride became a standard and crucial transformation in the mid-20th century, enabling the production of chloropyridine intermediates. These intermediates proved to be highly valuable for further functionalization due to the reactivity of the carbon-chlorine bond in nucleophilic substitution reactions. A notable patent from the 1950s describes the preparation of 2-methyl-6-halogeno-pyridine-4-carboxylic acid derivatives, indicating that the core structure and its synthesis were being actively explored during this period for potential therapeutic applications.

The applications of pyridine carboxylic acids have expanded significantly over the decades. In agriculture, they are recognized for their herbicidal properties, with some acting as synthetic auxins that disrupt plant growth.[1] In medicine, pyridine-containing compounds have been investigated for a wide array of therapeutic uses, including as anti-inflammatory and antimicrobial agents.[2][3] this compound has emerged as a key building block in these fields, offering a versatile platform for the development of novel and effective molecules.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 25462-85-5 | |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Melting Point | 206-214 °C | |

| Appearance | White to off-white crystalline solid | |

| Synonyms | 2-Chloro-6-methylisonicotinic acid | |

| Purity (typical) | ≥98% (HPLC) | |

| Storage Conditions | 0-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorination of the corresponding 2-hydroxy-6-methylpyridine-4-carboxylic acid. This transformation is a common and effective method for introducing a chlorine atom onto the pyridine ring, which then serves as a reactive handle for further synthetic modifications.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a suitable precursor to the hydroxypyridine, followed by the chlorination step.

Detailed Experimental Protocol: Chlorination of 2-Hydroxy-6-methylpyridine-4-carboxylic acid

The following protocol is a representative procedure for the chlorination of a hydroxypyridine derivative using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent. This method can be adapted for the synthesis of this compound from its 2-hydroxy precursor.

Materials:

-

2-Hydroxy-6-methylpyridine-4-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Ice-water bath

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Suitable reaction vessel (e.g., a sealed reactor for large-scale synthesis or a round-bottom flask with a reflux condenser for lab-scale)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2-hydroxy-6-methylpyridine-4-carboxylic acid.

-

Addition of Reagent: Carefully add phosphorus oxychloride to the starting material. For every mole of the hydroxypyridine, at least one mole of POCl₃ is required. In some procedures, an excess of POCl₃ is used, which also acts as the solvent. For a more environmentally friendly and efficient process, an equimolar amount of POCl₃ can be used, especially in a sealed reactor at elevated temperatures.[4] If required, pyridine can be added as a base.

-

Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will vary depending on the scale and specific procedure. A typical laboratory-scale reaction might involve heating to reflux for several hours. For larger-scale, solvent-free reactions in a sealed vessel, heating to 140-160°C for 2 hours is effective.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into a beaker of cold water in an ice bath. This step is highly exothermic and should be performed with caution.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9. The desired product, this compound, should precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product with high purity.

Applications and Mechanisms of Action

This compound is a valuable building block for creating a diverse range of molecules with important biological activities.

Agrochemicals: Herbicidal Activity

Pyridine carboxylic acids are a well-established class of herbicides. Their mechanism of action involves mimicking the natural plant growth hormone auxin.[1]

Pharmaceuticals: Anti-inflammatory and Antimicrobial Applications

Derivatives of this compound have shown promise in the development of new anti-inflammatory and antimicrobial drugs.

Many pyridine carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation.

The antimicrobial activity of certain pyridine derivatives can be attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Conclusion

This compound is a compound with a rich, albeit not centrally documented, history that has proven to be of immense value in both the agrochemical and pharmaceutical sectors. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an attractive starting material for the development of new herbicides, anti-inflammatory drugs, and antimicrobial agents. The mechanisms of action of its derivatives, which involve targeting fundamental biological pathways in plants and microbes, highlight the potential for creating highly effective and selective molecules. This guide has provided a detailed overview of this important chemical entity, offering valuable insights and practical information for researchers and developers in the chemical and life sciences.

References

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Analysis of 2-Chloro-6-substituted-Pyridine-4-Carboxylic Acids: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-Chloro-6-methylpyridine-4-carboxylic acid are not available in the public domain. This technical guide therefore utilizes the comprehensive research conducted on its close structural analogue, 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) , as a representative model. The methodologies and findings presented herein are expected to provide a strong predictive framework for the theoretical behavior of the target methyl-substituted compound.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals interested in the computational chemistry of substituted pyridine carboxylic acids. It details the quantum chemical calculations, spectroscopic analysis, and potential biological interactions based on the available literature for CMPC.

Computational Methodology

The theoretical calculations for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2][3]

Experimental Protocols:

-

Computational Details: All quantum computational calculations were carried out using the DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional combined with the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-regarded for providing a good balance between accuracy and computational cost for molecular properties, vibrational spectra, and electronic transitions.[2] Calculations were performed for the CMPC monomer and for two dimeric conformations: a head-to-head (HH) dimer and a head-to-tail (HT) dimer.[1][2]

-

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The infrared spectrum was recorded in the 4000–400 cm⁻¹ region using a KBr pellet on a Perkin-Elmer Spectrum RX I spectrometer.[2]

-

FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range utilizing a Bruker RSF 27 spectrometer with an Nd:YAG laser (1064 nm excitation).[2]

-

Computational Workflow:

The following diagram illustrates the typical workflow for the theoretical analysis of molecules like CMPC.

Molecular Structure and Geometry

DFT calculations provide optimized geometric parameters (bond lengths and angles) that correspond to the minimum energy structure of the molecule. The following tables summarize key calculated parameters for the CMPC monomer.

Table 1: Selected Optimized Geometrical Parameters for CMPC Monomer

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| C1-C2 | C-C | 1.393 | C1-C2-C3 | C-C-C | 119.5 |

| C2-C3 | C-C | 1.389 | C2-C3-C4 | C-C-C | 118.7 |

| C3-C4 | C-C | 1.395 | C3-C4-C5 | C-C-C | 119.2 |

| C4-C5 | C-C | 1.391 | C4-C5-N6 | C-C-N | 123.6 |

| C5-N6 | C-N | 1.341 | C5-N6-C1 | C-N-C | 117.3 |

| N6-C1 | N-C | 1.345 | N6-C1-C2 | N-C-C | 121.7 |

| C1-Cl11 | C-Cl | 1.745 | Cl11-C1-N6 | Cl-C-N | 115.4 |

| C3-C7 | C-C | 1.498 | C2-C3-C7 | C-C-C | 120.8 |

| C7-O8 | C=O | 1.211 | O8-C7-O9 | O-C-O | 123.1 |

| C7-O9 | C-O | 1.359 | C3-C7-O9 | C-C-O | 112.3 |

| O9-H15 | O-H | 0.969 | C7-O9-H15 | C-O-H | 105.8 |

| C5-O10 | C-O | 1.352 | C4-C5-O10 | C-C-O | 116.1 |

Data extracted from the theoretical study on 2-chloro-6-methoxypyridine-4-carboxylic acid.

Vibrational and Spectroscopic Analysis

Vibrational frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. The assignments of key vibrational modes for CMPC are presented below.

Table 2: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for CMPC

| Assignment Description | FT-IR (Observed) | FT-Raman (Observed) | Calculated (Scaled) |

| O-H Stretch (Carboxylic acid) | 3441 | - | 3568 |

| C-H Stretch (Methyl) | 2955 | 2953 | 2950 |

| C=O Stretch (Carboxylic acid) | 1713 | 1710 | 1715 |

| C=C Stretch (Pyridine ring) | 1601 | 1603 | 1605 |

| C-O Stretch (Carboxylic acid) | 1310 | 1308 | 1312 |

| C-Cl Stretch | 785 | 787 | 780 |

Frequencies are in cm⁻¹. Data corresponds to the CMPC monomer.

Electronic Properties and Reactivity Analysis

The electronic characteristics of a molecule are crucial for understanding its reactivity and potential as a drug candidate.

4.1 Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them relates to the molecule's stability.

Table 3: Calculated Electronic Properties of CMPC

| Property | Monomer | HT Dimer | HH Dimer |

| HOMO Energy (eV) | -6.89 | -6.71 | -6.68 |

| LUMO Energy (eV) | -2.15 | -2.29 | -2.25 |

| Energy Gap (ΔE) (eV) | 4.74 | 4.42 | 4.43 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity.

4.2 Natural Bond Orbital (NBO) Analysis NBO analysis provides insight into intramolecular charge transfer and delocalization. For the CMPC monomer, significant stabilization interactions were identified, including π → π* transitions within the pyridine ring and interactions involving the lone pairs of oxygen atoms with antibonding orbitals.[2] Key interactions include:

-

π(C3–C4) → π(C5–N6):* 111.7 kJ/mol

-

π(C5–N6) → π(C1–C2):* 115.9 kJ/mol

-

LP(O8) → π(C7–O9):* 139.3 kJ/mol

-

LP(O9) → π(C7–O8):* 184.1 kJ/mol

4.3 Non-Linear Optical (NLO) Properties The first hyperpolarizability (β₀) is a measure of a molecule's NLO activity. The calculated value for the CMPC monomer is significantly higher than that of urea, a standard reference material, suggesting potential for applications in NLO materials.[2]

Table 4: Calculated First Hyperpolarizability of CMPC

| Molecule | β₀ (x 10⁻³¹ cm⁵/esu) | Comparison to Urea |

| Urea (Reference) | ~3.72 | 1x |

| CMPC Monomer | 20.35 | ~6x |

| CMPC Dimer | >100 | ~30x |

Biological Activity and Molecular Docking

Theoretical studies can predict the potential of a molecule to act as a drug.

5.1 Drug-Likeness Analysis Analysis based on Lipinski's rule of five suggests that CMPC is a promising candidate for protein-ligand interactions and may be suitable for drug design.[1][2]

5.2 Molecular Docking Molecular docking simulations were performed to investigate the inhibitory activity of CMPC against microbial targets, specifically Mycobacterium tuberculosis.[1][2] The results indicated potential inhibition, suggesting that CMPC and its analogues could be explored for antimicrobial applications.[2]

The diagram below conceptualizes the inhibitory action of a pyridine carboxylic acid derivative on a bacterial enzyme, a common mechanism for antimicrobial drugs.

References

Methodological & Application

Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The synthetic route outlined is a robust and efficient method starting from the commercially available 2-Hydroxy-6-methylpyridine-4-carboxylic acid.

Application Notes

This compound serves as a versatile intermediate in organic synthesis. The presence of the chloro-, methyl-, and carboxylic acid functionalities on the pyridine ring allows for a variety of subsequent chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The carboxylic acid at the 4-position can be converted to esters, amides, or other derivatives, while the methyl group at the 6-position can potentially undergo further functionalization. This trifunctional scaffold is particularly valuable in medicinal chemistry for the construction of complex molecular architectures with potential biological activity.

The primary synthetic strategy detailed here involves the direct chlorination of 2-Hydroxy-6-methylpyridine-4-carboxylic acid. This transformation is a common and effective method for converting hydroxypyridines to their corresponding chloropyridines. The use of phosphorus oxychloride (POCl₃) is a well-established and reliable reagent for this purpose.

Data Presentation

The following table summarizes the key reactants and products involved in the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | 86454-13-9 | C₇H₇NO₃ | 153.14 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating Agent |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base (optional) |

| This compound | 25462-85-5 | C₇H₆ClNO₂ | 171.58 | Product |

Experimental Protocols

This protocol is adapted from established procedures for the chlorination of hydroxypyridines using phosphorus oxychloride.[2][3]

Synthesis of this compound from 2-Hydroxy-6-methylpyridine-4-carboxylic acid

Materials:

-

2-Hydroxy-6-methylpyridine-4-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Ice

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-Hydroxy-6-methylpyridine-4-carboxylic acid.

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃) to the flask. An equimolar amount or a slight excess can be used. For larger scale reactions, the addition of one equivalent of a base like pyridine is recommended to neutralize the HCl generated.[3] The addition of POCl₃ should be done cautiously in a well-ventilated fume hood, as the reaction can be exothermic.

-